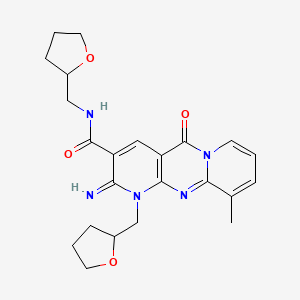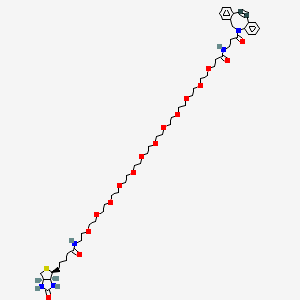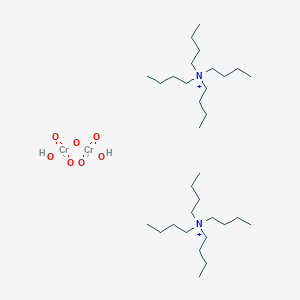
Cobalt--platinum (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt-platinum (1/3) is an intermetallic compound composed of cobalt and platinum in a 1:3 ratio. This compound is known for its unique magnetic and catalytic properties, making it valuable in various scientific and industrial applications. The combination of cobalt and platinum results in a material that exhibits high stability, durability, and efficiency in catalytic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt-platinum (1/3) can be synthesized using various methods, including solution plasma sputtering, liquid phase synthesis, and electrodeposition. One common method involves the use of metal wire electrodes in a solution plasma sputtering process, followed by thermal annealing. This method produces platinum-cobalt nanoparticles with enhanced catalytic activity .
Another approach is the liquid phase synthesis method, which uses sodium borohydride as a reducing agent and triethylamine as a complexing agent. The resulting nanoparticles are then subjected to sequential heat-treatment to improve their catalytic properties .
Industrial Production Methods: In industrial settings, cobalt-platinum (1/3) is often produced using electrodeposition techniques. This involves the deposition of cobalt and platinum from an electrolyte solution onto a substrate, followed by heat treatment to achieve the desired intermetallic structure. This method allows for precise control over the composition and properties of the resulting material .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-platinum (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the unique electronic and geometric properties of the platinum-cobalt alloy.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt-platinum (1/3) include hydrogen, oxygen, and various organic compounds. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to optimize the catalytic activity of the material .
Major Products: The major products formed from reactions involving cobalt-platinum (1/3) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the primary products are often oxides of cobalt and platinum, while reduction reactions may yield metallic cobalt and platinum .
Applications De Recherche Scientifique
Cobalt-platinum (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogenation and oxidation processes. Its high stability and efficiency make it an ideal catalyst for fuel cells and other energy conversion devices .
In biology and medicine, cobalt-platinum (1/3) is being explored for its potential use in drug delivery systems and as an anticancer agent. The compound’s magnetic properties also make it suitable for use in magnetic resonance imaging (MRI) contrast agents .
In industry, cobalt-platinum (1/3) is used in the production of hard magnetic materials, which are essential for various electronic and mechanical applications. Its durability and high coercivity make it an excellent choice for permanent magnets and magnetic storage devices .
Mécanisme D'action
The mechanism by which cobalt-platinum (1/3) exerts its effects is primarily related to its electronic structure and catalytic properties. The intermetallic interactions between cobalt and platinum result in unique electronic configurations that enhance the material’s catalytic activity. These interactions facilitate the selective cleavage of chemical bonds, such as carbon-oxygen bonds, in various substrates .
The molecular targets and pathways involved in the compound’s action depend on the specific application. For example, in catalytic processes, the material’s active sites interact with reactant molecules to lower the activation energy and increase the reaction rate .
Comparaison Avec Des Composés Similaires
Cobalt-platinum (1/3) can be compared with other similar intermetallic compounds, such as platinum-nickel and platinum-copper alloys. While these compounds also exhibit catalytic properties, cobalt-platinum (1/3) is unique in its high stability and durability, making it more suitable for long-term applications .
List of Similar Compounds:- Platinum-nickel (Pt-Ni)
- Platinum-copper (Pt-Cu)
- Platinum-iron (Pt-Fe)
- Platinum-ruthenium (Pt-Ru)
These compounds share some similarities with cobalt-platinum (1/3) but differ in their specific properties and applications. For instance, platinum-nickel alloys are known for their high catalytic activity in fuel cell applications, while platinum-copper alloys are used in selective hydrogenation reactions .
Propriétés
Numéro CAS |
12052-40-3 |
|---|---|
Formule moléculaire |
CoPt3 |
Poids moléculaire |
644.2 g/mol |
Nom IUPAC |
cobalt;platinum |
InChI |
InChI=1S/Co.3Pt |
Clé InChI |
GUBSQCSIIDQXLB-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Pt].[Pt].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12055398.png)

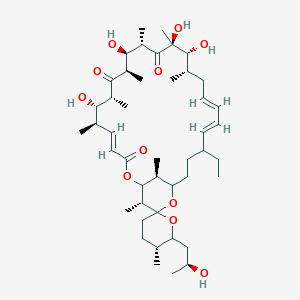
![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)
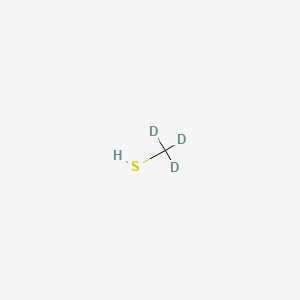
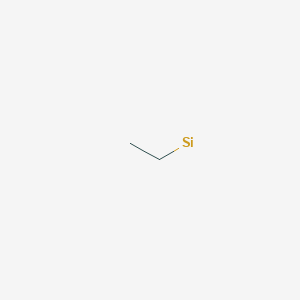

![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)

